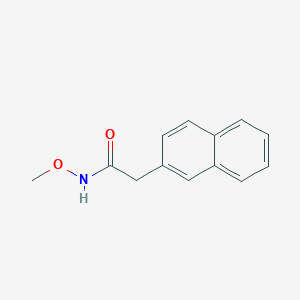![molecular formula C11H15O6- B14303190 4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate CAS No. 112241-32-4](/img/structure/B14303190.png)
4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate is an organic compound with a complex structure that includes both ester and ether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 4-hydroxybutanoic acid with 3-chloropropyl 2-methylacrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and ether linkages.
Industry: Utilized in the production of polymers and materials with specific properties, such as flexibility and durability.
Mécanisme D'action
The mechanism of action of 4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate involves its interaction with various molecular targets. The ester and ether groups can undergo hydrolysis in the presence of enzymes, leading to the release of active metabolites. These metabolites can then participate in further biochemical pathways, exerting their effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxopentanoate: Similar structure with an additional carbon in the backbone.
4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoic acid: Contains a carboxylic acid group instead of an ester.
3-{3-[(2-Methylacryloyl)oxy]propoxy}-3-oxobutanoate: Variation in the position of the ester group.
Propriétés
Numéro CAS |
112241-32-4 |
|---|---|
Formule moléculaire |
C11H15O6- |
Poids moléculaire |
243.23 g/mol |
Nom IUPAC |
4-[3-(2-methylprop-2-enoyloxy)propoxy]-4-oxobutanoate |
InChI |
InChI=1S/C11H16O6/c1-8(2)11(15)17-7-3-6-16-10(14)5-4-9(12)13/h1,3-7H2,2H3,(H,12,13)/p-1 |
Clé InChI |
AZQRVRFRYQYWBI-UHFFFAOYSA-M |
SMILES canonique |
CC(=C)C(=O)OCCCOC(=O)CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)
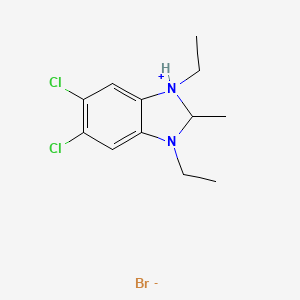

![Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane](/img/structure/B14303127.png)
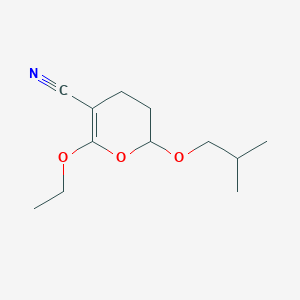
![4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid](/img/structure/B14303137.png)
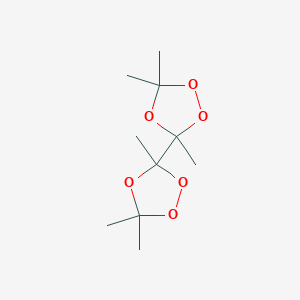
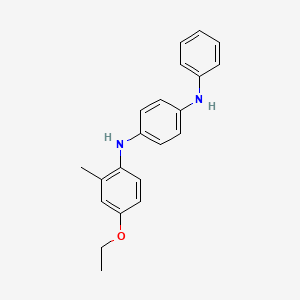

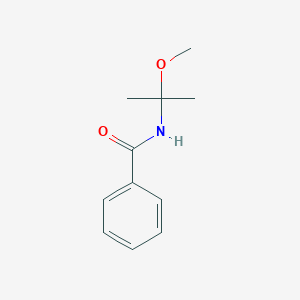

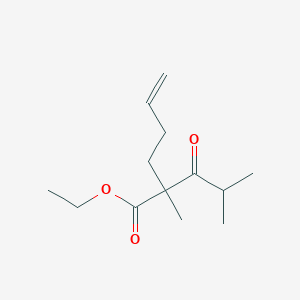
![6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine](/img/structure/B14303194.png)
